1-メチル-3,5-ジニトロピラゾール

説明

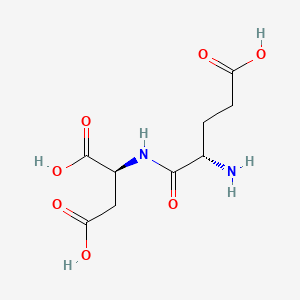

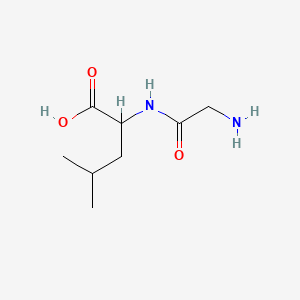

1-Methyl-3,5-dinitropyrazole is a useful research compound. Its molecular formula is C4H4N4O4 and its molecular weight is 172.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-3,5-dinitropyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3,5-dinitropyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1-メチル-3,5-ジニトロピラゾール: 科学研究における応用に関する包括的な分析: 1-メチル-3,5-ジニトロピラゾールは、1-メチル-3,5-ジニトロ-1H-ピラゾールとしても知られており、その独特な性質により、さまざまな科学分野で注目を集めています。以下は、この化合物の6つの独自の応用に関する詳細な分析です。

エネルギーマテリアルの合成

この化合物は、高性能エネルギーマテリアルの合成における前駆体として役立ちます。 その誘導体、例えば1-メチル-3,5-ジニトロピラゾール-4-硝酸塩は、その高い爆轟性と熱安定性のために爆発物としての潜在的な用途のために合成されています .

化学中間体

1-メチル-3,5-ジニトロピラゾール-4-イル-アセトアルデヒドにおける4-メチル基の変換など、化学反応の中間体として機能します . これは、有機合成におけるその汎用性を示しています。

構造改変

この化合物の構造は、物理的および化学的特性の変化につながる可能性のある改変を可能にします。 この適応性は、材料科学および工学における研究にとって貴重なものです .

共晶系

1-メチル-3,5-ジニトロピラゾールは、MTNP(1-メチル-3,4,5-トリニトロピラゾール)などの他の化合物と共晶混合物を形成することができ、それらの融解および凝固挙動が研究されています .

推進薬と火工品

1-メチル-3,5-ジニトロピラゾールの誘導体は、そのエネルギ特性のために推進薬と火工品における用途が検討されています .

感度調整

1-メチル-3,5-ジニトロピラゾールを含むジニトロピラゾールの異性体は、その熱安定性と感度を比較されており、これはエネルギーマテリアルの安全な取り扱いと保管にとって重要です .

将来の方向性

While specific future directions for 1-Methyl-3,5-dinitropyrazole are not mentioned in the retrieved papers, nitroazoles, in general, are being developed to meet the increasing demands of high power, low sensitivity, and eco-friendly environment . They have good applications in explosives, propellants, and pyrotechnics .

作用機序

Target of Action

1-Methyl-3,5-dinitropyrazole, also known as 1-methyl-3,5-dinitro-1H-pyrazole, is a compound with a molecular weight of 172.0990 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can undergo reactions under the action of nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions, leading to changes in the structure of the target molecules. More research is needed to fully understand the compound’s mode of action.

Biochemical Pathways

It’s known that the compound can participate in reactions involving nucleophiles , suggesting that it may affect biochemical pathways involving nucleophilic reactions

Result of Action

It’s known that the compound can undergo reactions under the action of nucleophiles , suggesting that it may cause structural changes in its target molecules. More research is needed to fully understand the molecular and cellular effects of the compound’s action.

Action Environment

The action of 1-Methyl-3,5-dinitropyrazole can be influenced by environmental factors such as temperature . For instance, when the temperature is higher than the melting point, the compound begins to melt, the molecular motion becomes intense, and the volume expands These changes can potentially influence the compound’s action, efficacy, and stability

特性

IUPAC Name |

1-methyl-3,5-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSPNIADTGDCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186353 | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32683-48-0 | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032683480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key physicochemical properties of 1-methyl-3,5-dinitropyrazole?

A1: 1-methyl-3,5-dinitropyrazole is characterized by its molecular formula C4H4N4O4 and a molecular weight of 172.09 g/mol. [, ] While specific spectroscopic data is not detailed in the provided research, its structure has been confirmed through FTIR, NMR, and elemental analysis. [, ] One notable characteristic is its melting point of 94.8°C, making it a potentially attractive melt-castable material. []

Q2: How does the reactivity of 1-methyl-3,5-dinitropyrazole compare to similar compounds?

A2: Research indicates that the nitro group in the 4-position of 1-methyl-3,5-dinitropyrazole is susceptible to nucleophilic displacement reactions. [, ] This reactivity opens up possibilities for synthesizing derivatives with potentially altered properties.

Q3: What are the potential applications of 1-methyl-3,5-dinitropyrazole?

A3: The research suggests that 1-methyl-3,5-dinitropyrazole holds promise as a potential replacement for trinitrotoluene (TNT) in energetic material applications. [] This is attributed to its favorable melting point, good thermal stability (decomposition temperature: 293.2°C), and compatibility with other materials. [] Furthermore, its synthesis is considered more environmentally friendly with a higher yield compared to TNT. []

Q4: How does the impact sensitivity of 1-methyl-3,5-dinitropyrazole compare to other energetic materials?

A4: Studies indicate that 1-methyl-3,5-dinitropyrazole exhibits higher impact sensitivity than TNAZ (1,3,3-trinitroazetidine) but is similar to RDX (cyclotrimethylenetrinitramine). [] This sensitivity should be carefully considered in its potential applications and handling procedures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。